molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B577577
CAS No.: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro, methoxy, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluoro-3-methoxyphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(4-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: 3-(4-Methoxy-3-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-3-methoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    3-(4-Methoxyphenyl)-5-nitrobenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine and methoxy groups onto a benzoic acid scaffold. The compound can be synthesized using various methodologies, including nucleophilic aromatic substitution and electrophilic aromatic nitration. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of nitrobenzoic acids have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Antitumor Activity

The compound's potential antitumor activity has been explored through in vitro assays. Compounds with nitro and fluoro substituents often exhibit cytotoxicity against cancer cell lines. For example, studies on structurally related compounds indicate that they can inhibit cell proliferation in various cancer types . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are crucial for neurotransmitter regulation . The binding interactions often involve hydrogen bonds and π-π stacking with enzyme active sites, enhancing their inhibitory potency.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimycobacterial Activity : A study demonstrated that certain nitrophenyl derivatives exhibited MIC values as low as 4 μg/mL against M. tuberculosis . This suggests that modifications similar to those in this compound could yield potent antimycobacterial agents.
  • Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values ranging from 0.1 to 1 μM) . Such findings emphasize the need for further exploration of this compound in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialNitrobenzoic acidsMIC values as low as 4 μg/mL against M. tuberculosis
AntitumorFluorinated derivativesIC50 values from 0.1 to 1 μM in cancer cells
Enzyme InhibitionCholinesterase inhibitorsStrong binding interactions observed

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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